O-2-Naphthyl chlorothioformate

Description

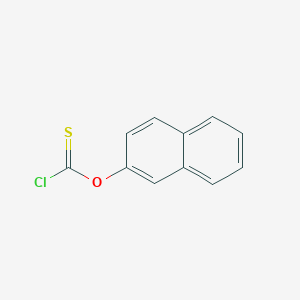

Structure

3D Structure

Properties

IUPAC Name |

O-naphthalen-2-yl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFPIPCTRVDPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146934 | |

| Record name | O-2-Naphthyl chlorothioformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10506-37-3 | |

| Record name | Carbonochloridothioic acid, O-2-naphthalenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10506-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-2-Naphthyl chlorothioformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010506373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-2-Naphthyl chlorothioformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-2-naphthyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-2-Naphthyl chlorothioformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6L7YU9JEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of O-2-Naphthyl chlorothioformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2-Naphthyl chlorothioformate is a versatile reagent in organic synthesis, primarily utilized for the introduction of the O-2-naphthylthiocarbonyl moiety. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and a key application in the synthesis of the antifungal agent tolnaftate are presented. The document also includes a summary of its quantitative data, spectroscopic information, and a visualization of its synthetic pathway and the mechanism of action of its derivative, tolnaftate.

Core Chemical Properties

O-2-Naphthyl chlorothioformate is a stable, yet reactive, chemical intermediate. Its core properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Chemical Name | O-naphthalen-2-yl chloromethanethioate | [1] |

| CAS Number | 10506-37-3 | [1] |

| Molecular Formula | C₁₁H₇ClOS | [2] |

| Molecular Weight | 222.69 g/mol | [2] |

| Appearance | Yellow solid | [3] |

| Melting Point | 76-77 °C | [1] |

| Boiling Point (Predicted) | 334.8 ± 11.0 °C | [1] |

| Density (Predicted) | 1.358 ± 0.06 g/cm³ | [1] |

| Solubility | Insoluble in water. Soluble in organic solvents like dichloromethane and tetrahydrofuran. | [3] |

Synthesis of O-2-Naphthyl chlorothioformate

The primary route for the synthesis of O-2-Naphthyl chlorothioformate involves the reaction of 2-naphthol with thiophosgene.[4] This reaction proceeds via a nucleophilic attack of the deprotonated 2-naphthol on the electrophilic carbon of thiophosgene.

Experimental Protocol: Synthesis from 2-Naphthol and Thiophosgene

Materials:

-

2-Naphthol

-

Thiophosgene (CSCl₂)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-naphthol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) dropwise to the stirred solution.

-

In a separate, dry dropping funnel, prepare a solution of thiophosgene (1.05 eq) in anhydrous DCM.

-

Add the thiophosgene solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with cold water (2 x volume) and then with brine (1 x volume).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield O-2-Naphthyl chlorothioformate as a yellow solid.

Safety Precautions: Thiophosgene is a highly toxic and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis Workflow

Reactivity and Applications

The high reactivity of the chlorothioformate group makes O-2-Naphthyl chlorothioformate a valuable reagent for nucleophilic substitution reactions.[4] It readily reacts with primary and secondary amines to form stable thiocarbamate products.[4] This reactivity is harnessed in various fields, including medicinal chemistry and materials science.

Application in Drug Development: Synthesis of Tolnaftate

A prominent application of O-2-Naphthyl chlorothioformate is in the synthesis of the antifungal drug, Tolnaftate.[1] Tolnaftate is a thiocarbamate derivative that inhibits squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.

Materials:

-

O-2-Naphthyl chlorothioformate

-

N-methyl-3-toluidine

-

Pyridine or Triethylamine

-

Anhydrous toluene or other suitable aprotic solvent

-

Standard glassware for reaction, extraction, and purification

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve O-2-Naphthyl chlorothioformate (1.0 eq) in anhydrous toluene.

-

To this solution, add N-methyl-3-toluidine (1.0 eq).

-

Add a catalytic amount of pyridine or triethylamine (0.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude Tolnaftate can be purified by recrystallization from a suitable solvent like ethanol to yield the pure product.

Mechanism of Action of Tolnaftate

Tolnaftate exerts its antifungal effect by inhibiting the enzyme squalene epoxidase. This enzyme is crucial for the conversion of squalene to lanosterol, a precursor for ergosterol, which is an essential component of fungal cell membranes. The inhibition of this enzyme leads to the accumulation of squalene and a deficiency in ergosterol, ultimately disrupting the fungal cell membrane integrity and leading to cell death.

Spectroscopic Data

The following table summarizes the predicted spectroscopic data for O-2-Naphthyl chlorothioformate. This data is useful for the characterization and quality control of the compound.

| Spectroscopy | Predicted Data |

| ¹H NMR | The aromatic protons of the naphthyl group are expected to appear in the range of δ 7.2-8.0 ppm. Due to the complexity of the overlapping signals, a detailed assignment is challenging without experimental data. |

| ¹³C NMR | The carbon of the C=S group is predicted to be in the range of δ 190-200 ppm. Aromatic carbons are expected between δ 110-150 ppm. The specific shifts would be influenced by the electron-withdrawing nature of the chlorothioformate group. |

| IR (Infrared) | Characteristic peaks are expected for the C=S stretch (around 1200-1050 cm⁻¹), C-O stretch (around 1250-1150 cm⁻¹), and C-Cl stretch (around 800-600 cm⁻¹). Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. |

Note: The NMR and IR data presented are based on predictions and typical values for similar functional groups. Experimental verification is recommended for precise characterization.

Conclusion

O-2-Naphthyl chlorothioformate is a key synthetic intermediate with significant applications in organic and medicinal chemistry. Its straightforward synthesis and well-defined reactivity make it a valuable tool for researchers. The detailed protocols and data provided in this guide are intended to facilitate its effective use in the laboratory for the development of novel molecules and pharmaceuticals.

References

O-2-Naphthyl Chlorothioformate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of O-2-Naphthyl chlorothioformate, a key reagent in organic synthesis. The document details its molecular structure, physicochemical properties, synthesis protocols, and reaction mechanisms, with a focus on its application in the development of novel chemical entities.

Molecular Structure and Properties

O-2-Naphthyl chlorothioformate (CAS No: 10506-37-3) is an important electrophilic reagent used for introducing the O-2-naphthyl thiocarbonyl moiety into various molecules.[1] Its structure consists of a naphthalene ring linked to a chlorothioformate group.[2]

Quantitative Data Summary

The key physicochemical properties of O-2-Naphthyl chlorothioformate are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₇ClOS | [3][4][5][6] |

| Molecular Weight | 222.69 g/mol | [1][3] |

| CAS Number | 10506-37-3 | [1][7] |

| IUPAC Name | O-naphthalen-2-yl chloromethanethioate | [3][4][6] |

| Melting Point | 76-77 °C | [7][8] |

| Boiling Point (Predicted) | 334.8 ± 11.0 °C | [7][8] |

| Density (Predicted) | 1.358 ± 0.06 g/cm³ | [7][8] |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OC(=S)Cl | [2] |

| InChI Key | INFPIPCTRVDPJG-UHFFFAOYSA-N | [1][2][7] |

Synthesis and Reactions

O-2-Naphthyl chlorothioformate is a versatile reagent in medicinal chemistry and chemical biology, particularly in the development of enzyme inhibitors and functionalized materials.[1] Its utility stems from the highly reactive chlorothioformate group, which readily undergoes nucleophilic substitution.[1]

Synthesis of O-2-Naphthyl Chlorothioformate

The most common and well-documented method for synthesizing O-2-Naphthyl chlorothioformate is the reaction of 2-naphthol with thiophosgene.[1] The reaction typically requires a base to deprotonate the hydroxyl group of 2-naphthol, thereby enhancing its nucleophilicity for attack on the electrophilic carbon of thiophosgene.[1]

Caption: Synthesis of O-2-Naphthyl chlorothioformate from 2-naphthol and thiophosgene.

Experimental Protocol: Synthesis

Materials:

-

2-Naphthol

-

Thiophosgene (CSCl₂)

-

Anhydrous base (e.g., pyridine or triethylamine)

-

Anhydrous inert solvent (e.g., dichloromethane or diethyl ether)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-naphthol (1.0 eq) in the anhydrous inert solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the anhydrous base (1.1 eq) to the stirred solution.

-

Slowly add a solution of thiophosgene (1.05 eq) in the same anhydrous solvent via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield O-2-Naphthyl chlorothioformate.

Reactivity and Mechanism

The chemistry of O-2-Naphthyl chlorothioformate is dominated by its reactions with nucleophiles due to the electrophilic nature of the chlorothioformate group.[1]

Nucleophilic Substitution Reactions

The primary transformation is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion, which is an excellent leaving group.[1] This reaction is employed to synthesize a variety of derivatives.

-

With Amines: Reaction with primary or secondary amines yields O-2-naphthylthiocarbamates.[1]

-

With Alcohols: Reaction with alcohols produces O-2-naphthyl thiocarbonates.[1]

Caption: General pathway for nucleophilic substitution on O-2-Naphthyl chlorothioformate.

Experimental Protocol: General Nucleophilic Substitution

Materials:

-

O-2-Naphthyl chlorothioformate

-

Nucleophile (e.g., a primary amine or an alcohol)

-

Aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Base (if required, e.g., triethylamine)

Procedure:

-

Dissolve the nucleophile (1.0 eq) in the aprotic solvent in a round-bottom flask under a nitrogen atmosphere. If the nucleophile is an alcohol or a weak amine, add a non-nucleophilic base (1.1 eq).

-

Cool the solution to 0 °C.

-

Add a solution of O-2-Naphthyl chlorothioformate (1.0 eq) in the same solvent dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, filter off any precipitated salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel.

Solvolysis Reaction Pathways

The solvolysis of O-2-Naphthyl chlorothioformate is understood to proceed through two competing reaction pathways.[1][9] The predominant mechanism is influenced by the nature of the solvent system.[1]

-

Bimolecular Addition-Elimination: This pathway is favored in solvents like ethanol-water mixtures and involves the association of a solvent molecule with the carbonyl carbon in the transition state.[1][9]

-

Unimolecular Ionization (Sₙ1): This pathway is favored in aqueous solvents rich in fluoroalcohol.[9] It proceeds through a transition state leading to the formation of a resonance-stabilized acylium-type carbocation.[1]

Caption: Competing bimolecular and unimolecular pathways in the solvolysis of the title compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid | MDPI [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of O-2-Naphthyl Chlorothioformate from 2-Naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of O-2-Naphthyl chlorothioformate, a key reagent in organic synthesis, particularly for the preparation of thiocarbamate and dithiocarbonate derivatives. The primary and most established synthetic route involves the reaction of 2-naphthol with thiophosgene.

Core Synthesis Pathway

The synthesis proceeds via a nucleophilic attack of the hydroxyl group of 2-naphthol on the electrophilic carbon atom of thiophosgene (CSCl₂).[1] To facilitate this reaction, a base is typically employed to deprotonate the 2-naphthol, thereby enhancing its nucleophilicity. The reaction is generally conducted in an inert organic solvent at low temperatures to minimize the formation of byproducts.[1]

The overall reaction can be depicted as follows:

2-Naphthol + Thiophosgene → O-2-Naphthyl chlorothioformate + Hydrogen Chloride

A tertiary amine, such as triethylamine or pyridine, is commonly used as the base to neutralize the hydrogen chloride (HCl) generated during the reaction, which helps to drive the reaction equilibrium towards the product.[1]

Experimental Protocol

Materials and Equipment:

-

2-Naphthol

-

Thiophosgene (Caution: Highly Toxic)

-

Triethylamine (or Pyridine)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard workup and purification apparatus (e.g., separatory funnel, rotary evaporator, recrystallization flasks)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-naphthol in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Base: Slowly add an equimolar amount of triethylamine to the stirred solution.

-

Addition of Thiophosgene: From the dropping funnel, add a solution of thiophosgene (in a slight molar excess) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction: Allow the reaction to stir at 0-5 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture will contain the product and triethylamine hydrochloride precipitate.

-

Filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with cold, dilute hydrochloric acid to remove any remaining triethylamine.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, a yellowish solid, can be purified by recrystallization.[1] A suitable solvent system would likely be a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or heptane).

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | 285-286 |

| Thiophosgene | CSCl₂ | 114.98 | -80 | 73 |

| Triethylamine | C₆H₁₅N | 101.19 | -114.7 | 89.5 |

| O-2-Naphthyl chlorothioformate | C₁₁H₇ClOS | 222.69 | 76-77[2] | ~334.8 (Predicted)[2] |

Mandatory Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of O-2-Naphthyl chlorothioformate.

Signaling Pathway of Nucleophilic Attack

References

Reactivity of O-2-Naphthyl Chlorothioformate with Primary Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of O-2-Naphthyl chlorothioformate with primary amines. This reaction is a fundamental transformation in organic synthesis, enabling the formation of O-2-naphthylthiocarbamates, which are valuable intermediates in medicinal chemistry and materials science. This document details the underlying reaction mechanism, explores the factors influencing reactivity, provides representative experimental protocols, and presents quantitative data where available.

Introduction

O-2-Naphthyl chlorothioformate is a versatile reagent characterized by a highly reactive chlorothioformate group attached to a bulky 2-naphthyl moiety. The reaction of this electrophilic compound with primary amines proceeds via a nucleophilic substitution pathway to yield stable O-2-naphthylthiocarbamate products.[1] The 2-naphthyl group offers unique steric and electronic properties to the resulting molecule and serves as a useful chromophore for analytical detection.[1] Understanding the intricacies of this reaction is crucial for its effective application in the synthesis of complex molecules, including enzyme inhibitors and functionalized materials.[1]

Reaction Mechanism and Kinetics

The reaction between O-2-Naphthyl chlorothioformate and a primary amine follows a nucleophilic addition-elimination mechanism .[1][2] This two-step process is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the chlorothioformate.

Step 1: Nucleophilic Addition The lone pair of electrons on the nitrogen atom of the primary amine attacks the partially positive carbonyl carbon of the O-2-Naphthyl chlorothioformate. This results in the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is a good leaving group. A proton is subsequently lost from the nitrogen atom, often facilitated by a base or another amine molecule, to yield the final O-2-naphthylthiocarbamate product and hydrochloric acid.

dot

Figure 1: Nucleophilic Addition-Elimination Mechanism.

While specific kinetic data for the reaction of O-2-Naphthyl chlorothioformate with primary amines is not extensively documented, studies on analogous aryl chlorothioformates provide valuable insights. The reaction rate is influenced by several factors:

-

Nucleophilicity of the Amine: More nucleophilic amines generally react faster. The basicity of the amine plays a significant role, with more basic amines exhibiting higher reactivity.

-

Solvent: The reaction is typically carried out in inert aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile to avoid solvolysis of the chlorothioformate. The polarity of the solvent can influence the stability of the tetrahedral intermediate and thus the reaction rate.

-

Temperature: The reaction is often conducted at low temperatures (0-5 °C) to minimize the formation of side products.[3] Higher temperatures can lead to decomposition of the starting material or the product.

-

Presence of a Base: The reaction produces hydrochloric acid as a byproduct. A non-nucleophilic base, such as triethylamine or pyridine, is often added to neutralize the acid and drive the reaction to completion. In the absence of an external base, a second equivalent of the primary amine can act as the base.

Quantitative Data

Comprehensive quantitative data for the reaction of O-2-Naphthyl chlorothioformate with a wide range of primary amines is limited in the readily available literature. However, based on the general principles of this reaction, the following trends in yield can be expected.

| Primary Amine (R-NH₂) | Steric Hindrance | Electronic Effects | Expected Yield |

| Methylamine | Low | Electron-donating | High |

| n-Butylamine | Low | Electron-donating | High |

| iso-Propylamine | Moderate | Electron-donating | Moderate to High |

| tert-Butylamine | High | Electron-donating | Low to Moderate |

| Aniline | Low | Electron-withdrawing (resonance) | Moderate |

| Benzylamine | Low | Weakly electron-donating | High |

Table 1: Predicted Reactivity and Yields of O-2-Naphthyl Chlorothioformate with Various Primary Amines.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of an O-2-naphthyl-N-alkylthiocarbamate. This protocol is based on established procedures for the reaction of aryl chlorothioformates with primary amines and should be adapted and optimized for specific substrates.

Materials:

-

O-2-Naphthyl chlorothioformate

-

Primary amine (e.g., n-propylamine)

-

Triethylamine (or other non-nucleophilic base)

-

Anhydrous dichloromethane (or other suitable inert solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with O-2-Naphthyl chlorothioformate (1.0 eq). Anhydrous dichloromethane is added to dissolve the solid. The solution is cooled to 0 °C in an ice bath.

-

Addition of Amine and Base: In a separate flask, the primary amine (1.1 eq) and triethylamine (1.2 eq) are dissolved in anhydrous dichloromethane. This solution is added dropwise to the stirred solution of O-2-Naphthyl chlorothioformate at 0 °C over a period of 30 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is allowed to warm to room temperature. It is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure O-2-naphthyl-N-alkylthiocarbamate.

dot

Figure 2: General Experimental Workflow.

Conclusion

The reaction of O-2-Naphthyl chlorothioformate with primary amines is a reliable and efficient method for the synthesis of O-2-naphthylthiocarbamates. The reaction proceeds through a well-understood nucleophilic addition-elimination mechanism. By controlling the reaction conditions, specifically temperature and the presence of a base, high yields of the desired products can be achieved. This technical guide provides the foundational knowledge for researchers to effectively utilize this important reaction in their synthetic endeavors. Further optimization of the presented protocols for specific substrates is encouraged to achieve the best possible outcomes.

References

An In-Depth Technical Guide to the Mechanism of Action of O-2-Naphthyl Chlorothioformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2-Naphthyl chlorothioformate is a specialized electrophilic reagent with significant applications in organic synthesis, particularly in the derivatization of nucleophiles and the creation of complex molecular architectures.[1] Its utility stems from the highly reactive chlorothioformate group, which allows for the introduction of the O-2-naphthylthiocarbonyl moiety into a wide range of molecules, including amines, amino acids, alcohols, and thiols.[1] This modification is valuable in peptide chemistry, proteomics, and for the development of enzyme inhibitors.[1] The bulky and aromatic 2-naphthyl group can serve as a chromophore for detection or modulate the steric and electronic properties of the resulting derivatives.[1] This guide provides a detailed exploration of the chemical mechanisms governing the reactivity of O-2-Naphthyl chlorothioformate, its applications, and relevant experimental considerations.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action of O-2-Naphthyl chlorothioformate is nucleophilic acyl substitution at the electrophilic carbonyl carbon of the chlorothioformate group.[1] This reaction proceeds readily with a variety of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group.[1]

The general reaction can be depicted as follows:

Caption: General reaction of O-2-Naphthyl chlorothioformate with a nucleophile.

This versatile reactivity allows for the synthesis of a range of derivatives:

-

With amines (primary or secondary): Forms O-2-naphthylthiocarbamates.[1]

-

With alcohols: Produces O-2-naphthyl thiocarbonates.[1]

-

With thiols: Yields O-2-naphthyl dithiocarbonates.[1]

Kinetics and Competing Reaction Mechanisms in Solvolysis

The solvolysis of O-2-Naphthyl chlorothioformate is particularly insightful as it proceeds through two competing pathways: a bimolecular addition-elimination mechanism and a unimolecular ionization mechanism. The dominant pathway is highly dependent on the solvent's properties.

-

Bimolecular Addition-Elimination: In solvents with higher nucleophilicity (e.g., ethanol-water mixtures), the reaction favors a bimolecular pathway. This involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then eliminates a chloride ion to form the final product.

-

Unimolecular Ionization: In solvents with high ionizing power and low nucleophilicity, a unimolecular pathway is more significant. This mechanism involves the rate-determining cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium-type carbocation, which is then rapidly attacked by the solvent.

Caption: Competing solvolysis pathways for O-2-Naphthyl chlorothioformate.

Quantitative Data on Solvolysis

Kinetic solvent isotope effect (KSIE) studies provide evidence for the involvement of the solvent in the rate-determining step of solvolysis.

| Parameter | Value | Significance |

| KSIE (kH/kD) | 1.5 - 2.5 | Indicates significant involvement of the solvent in the rate-determining step, suggesting the breaking or formation of hydrogen bonds in the transition state. |

Data is for the solvolysis of O-2-Naphthyl chlorothioformate.

Kinetic Data for Reactions with Amines (Proxy Data)

| Reactant System (Proxy) | Nucleophile | β value | Inferred Mechanism |

| Phenyl chlorothionoformate | Quinuclidines | 0.26 | Stepwise, with rate-determining formation of a zwitterionic tetrahedral intermediate.[1] |

| Phenyl chlorodithioformate | Secondary Alicyclic Amines | 0.3 | Stepwise, with formation of a zwitterionic tetrahedral intermediate as the rate-determining step.[2] |

| Phenyl chlorodithioformate | Pyridines | 0.26 | Stepwise, with formation of a zwitterionic tetrahedral intermediate as the rate-determining step.[2] |

This data is for related aryl chlorothioformates and chlorodithioformates and serves as a proxy to understand the likely kinetic behavior of O-2-Naphthyl chlorothioformate.

Experimental Protocols

General Protocol for the Synthesis of an O-2-Naphthylthiocarbamate

This protocol describes a general method for the reaction of O-2-Naphthyl chlorothioformate with a primary or secondary amine to yield the corresponding thiocarbamate.

Materials:

-

O-2-Naphthyl chlorothioformate

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve O-2-Naphthyl chlorothioformate (1.05 equivalents) in anhydrous DCM.

-

Add the O-2-Naphthyl chlorothioformate solution dropwise to the stirred amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: General experimental workflow for thiocarbamate synthesis or derivatization.

Applications in Drug Development and Chemical Biology

The ability of O-2-Naphthyl chlorothioformate to introduce the O-2-naphthylthiocarbonyl moiety makes it a valuable tool in the synthesis of compounds with potential biological activity.[3]

Synthesis of Enzyme Inhibitors

Thiocarbamates are a class of compounds known to exhibit a wide range of biological activities, including enzyme inhibition. While specific enzyme inhibition data for derivatives of O-2-Naphthyl chlorothioformate are not extensively reported, related naphthyl-containing compounds have shown potent inhibition of key enzymes, highlighting the potential of the naphthyl scaffold in inhibitor design.

Caption: Conceptual workflow from synthesis to enzyme inhibition.

Enzyme Inhibition Data for Related Naphthyl Derivatives

The following table presents inhibition data for naphthyl-thiosemicarbazone and naphthyl-thio/carbohydrazone derivatives, which, while not synthesized from O-2-Naphthyl chlorothioformate, demonstrate the potential of the naphthyl group for potent enzyme inhibition.

| Compound Class | Target Enzyme | Kᵢ (nM) |

| Naphthyl-thio/carbohydrazones | human Carbonic Anhydrase I (hCA I) | 52.42 |

| human Carbonic Anhydrase II (hCA II) | 59.23 | |

| Acetylcholinesterase (AChE) | 40.16 |

Data from a study on naphthyl-thiosemicarbazone and thio/carbohydrazone derivatives, illustrating the inhibitory potential of the naphthyl moiety.[2]

Conclusion

O-2-Naphthyl chlorothioformate is a versatile reagent whose mechanism of action is centered on the principles of nucleophilic acyl substitution. Its reactivity is well-defined, though the specific reaction pathway during solvolysis can be tuned by the choice of solvent. The primary utility of this compound lies in its ability to introduce the O-2-naphthylthiocarbonyl group, a moiety that is valuable for the derivatization of biomolecules for analytical purposes and for the synthesis of compounds with potential therapeutic applications, such as enzyme inhibitors. Further research into the biological activities of its derivatives could expand its role in drug discovery and chemical biology.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. A new series of naphthyl-thiosemicarbazone and thio/carbohydrazone derivatives: Synthesis, spectroscopic elucidation, dual enzyme inhibition targeting carbonic anhydrase/ acetylcholinesterase and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

O-2-Naphthyl Chlorothioformate: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of O-2-Naphthyl chlorothioformate, a critical reagent in organic synthesis, particularly for the derivatization of amines and the formation of thiocarbamates. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a strong theoretical framework, detailed experimental protocols for determining these key physicochemical properties, and expected behaviors based on the chemical class of O-aryl chlorothioformates.

Core Properties and Physicochemical Data

O-2-Naphthyl chlorothioformate is a yellow, solid organic compound with a strong odor.[1] Its high reactivity, stemming from the electrophilic chlorothioformate group, makes it a valuable synthetic intermediate but also necessitates careful handling and storage to prevent degradation.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇ClOS | [1] |

| Molecular Weight | 222.69 g/mol | [2] |

| CAS Number | 10506-37-3 | [2] |

| Appearance | Yellow solid with a strong odor | [1] |

| Melting Point | 76-77 °C | [3] |

| Boiling Point (Predicted) | 334.8 ± 11.0 °C | [3] |

| Density (Predicted) | 1.358 ± 0.06 g/cm³ | [3] |

| Vapor Pressure (Predicted) | 0.000243 mmHg at 25°C | [1] |

| Water Solubility | Insoluble | [1] |

Solubility Profile

The solubility of the parent compound, 2-naphthol, provides a useful reference for selecting appropriate solvents for O-2-Naphthyl chlorothioformate.

| Solvent | Solubility of 2-Naphthol ( g/100 g solvent at 25°C, unless specified) |

| Ethanol | 12.5 |

| Diethyl Ether | 76.9 |

| Benzene | 4.12 |

| Chloroform | Soluble |

| Carbon Tetrachloride | 0.444 |

| Ligroin | Sparingly soluble |

Given this, solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., chloroform, dichloromethane), and alcohols (e.g., ethanol) are likely to be suitable for dissolving O-2-Naphthyl chlorothioformate.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol describes a standardized method for determining the equilibrium solubility of O-2-Naphthyl chlorothioformate in various organic solvents.

Materials:

-

O-2-Naphthyl chlorothioformate (solid)

-

Selected organic solvents (e.g., acetonitrile, ethanol, dichloromethane, tetrahydrofuran)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid O-2-Naphthyl chlorothioformate to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered sample with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of O-2-Naphthyl chlorothioformate in the diluted sample using a validated HPLC method. A suitable starting point for an HPLC method would be a C18 reverse-phase column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., phosphoric or formic acid).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Solubility Determination Workflow

Caption: A generalized workflow for determining the thermodynamic solubility of O-2-Naphthyl chlorothioformate.

Stability Profile

O-2-Naphthyl chlorothioformate is susceptible to degradation, primarily through hydrolysis due to its reactive acyl chloride moiety. It is also classified as a flammable solid, indicating thermal sensitivity.[4] Proper storage in a cool, dry, and inert atmosphere is crucial to maintain its integrity.

Hydrolytic Stability

The primary degradation pathway for O-2-Naphthyl chlorothioformate is hydrolysis, which occurs upon contact with water or moisture. The chlorothioformate group is highly electrophilic and readily undergoes nucleophilic attack by water, leading to the formation of the corresponding thiocarbonic acid, which is unstable and may further decompose.

Experimental Protocol: Determination of Hydrolytic Stability

This protocol outlines a method to assess the rate of hydrolysis of O-2-Naphthyl chlorothioformate in an aqueous/organic co-solvent system.

Materials:

-

O-2-Naphthyl chlorothioformate

-

Acetonitrile (HPLC grade)

-

Buffered aqueous solutions (e.g., pH 4, 7, and 9)

-

Temperature-controlled water bath or incubator

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of O-2-Naphthyl chlorothioformate in anhydrous acetonitrile at a known concentration.

-

-

Reaction Initiation:

-

In a temperature-controlled vessel (e.g., 25 °C), add a specific volume of the buffered aqueous solution.

-

Initiate the hydrolysis reaction by adding a small aliquot of the acetonitrile stock solution to the buffered solution with rapid mixing. The final concentration of the organic co-solvent should be kept low (e.g., <5%) to approximate aqueous conditions.

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a vial containing cold anhydrous acetonitrile.

-

-

Analysis:

-

Analyze the quenched samples by a validated stability-indicating HPLC method to determine the concentration of the remaining O-2-Naphthyl chlorothioformate.

-

-

Data Analysis:

-

Plot the concentration of O-2-Naphthyl chlorothioformate versus time.

-

Determine the rate constant (k) of the hydrolysis reaction, typically by fitting the data to a first-order or pseudo-first-order kinetic model.

-

Thermal Stability

Thermal stability can be assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

TGA measures the change in mass of a sample as a function of temperature, identifying the onset temperature of thermal decomposition.

-

DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events such as melting, crystallization, and decomposition.

Experimental Protocol: Thermal Stability Analysis (TGA/DSC)

Materials:

-

O-2-Naphthyl chlorothioformate

-

TGA and/or DSC instrument

-

Sample pans (e.g., aluminum, ceramic)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of O-2-Naphthyl chlorothioformate (typically 1-5 mg) into a sample pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA or DSC instrument.

-

Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 500 °C).

-

-

Data Acquisition and Analysis:

-

TGA: Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.

-

DSC: Record the heat flow as a function of temperature. Endothermic peaks typically correspond to melting, while exothermic peaks may indicate decomposition.

-

Visualization of Stability and Degradation

Caption: Factors influencing the stability and the primary degradation pathway of O-2-Naphthyl chlorothioformate.

Summary and Recommendations

O-2-Naphthyl chlorothioformate is a highly reactive and moisture-sensitive compound. While specific quantitative data on its solubility and stability are scarce, its chemical nature as an O-aryl chlorothioformate allows for a robust understanding of its expected behavior.

-

Solubility: It is insoluble in water but is expected to be soluble in common organic solvents like ethers, chlorinated solvents, and alcohols. The provided shake-flask protocol can be used to determine its precise solubility in solvents of interest.

-

Stability: The primary route of degradation is hydrolysis, which can be mitigated by strict exclusion of moisture. Thermal stability should also be considered, and the provided TGA/DSC protocol can be used for its assessment.

For researchers, scientists, and drug development professionals, it is imperative to handle O-2-Naphthyl chlorothioformate under anhydrous conditions and store it in a cool, dry, and inert environment to ensure its quality and the reproducibility of experimental results. When quantitative data is required for applications such as process development or formulation, the experimental protocols outlined in this guide provide a solid foundation for generating this critical information.

References

- 1. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Separation of O-2-Naphthyl chlorothioformate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. 2-Naphthol: Polarity; Solubility and Uses_Chemicalbook [chemicalbook.com]

- 4. O-2-Naphthyl chlorothioformate | Reagent for RUO [benchchem.com]

O-2-Naphthyl Chlorothioformate: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for O-2-Naphthyl chlorothioformate (CAS No. 10506-37-3). Due to the limited availability of public domain spectral data, this document focuses on the expected spectral characteristics and the detailed experimental protocols required for its analysis. The information herein is intended to support researchers in the synthesis, identification, and application of this versatile reagent.

Chemical Properties and Synthesis

O-2-Naphthyl chlorothioformate, with the chemical formula C₁₁H₇ClOS, is a yellow solid with a strong odor.[1] It serves as a crucial reagent in organic synthesis, particularly for introducing the O-2-naphthylthiocarbonyl moiety to various molecules. Its IUPAC name is O-naphthalen-2-yl chloromethanethioate.[1]

Table 1: Physicochemical Properties of O-2-Naphthyl Chlorothioformate

| Property | Value | Reference |

| CAS Number | 10506-37-3 | [1] |

| Molecular Formula | C₁₁H₇ClOS | [2] |

| Molecular Weight | ~222.69 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Melting Point | 76-77 °C |

The primary synthetic route to O-2-Naphthyl chlorothioformate involves the reaction of 2-naphthol with thiophosgene. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the naphthoxide ion on the thiophosgene.

Caption: Synthesis of O-2-Naphthyl chlorothioformate.

Spectral Data and Analysis

While specific, publicly available spectral data for O-2-Naphthyl chlorothioformate is scarce, this section outlines the expected data based on its chemical structure and provides detailed protocols for its acquisition. Researchers can obtain a certificate of analysis with detailed spectral data upon purchasing the compound from commercial suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the seven aromatic protons of the naphthalene ring system. The chemical shifts of these protons would likely appear in the range of 7.2 to 8.0 ppm. The exact multiplicity (singlet, doublet, triplet, etc.) and coupling constants would depend on the specific substitution pattern and the resolution of the instrument.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the eleven carbon atoms in the molecule. The carbon of the chlorothioformate group (C=S) is expected to have a characteristic chemical shift in the downfield region of the spectrum. The ten carbons of the naphthalene ring will appear in the aromatic region (typically 120-150 ppm).

Table 2: Predicted NMR Spectral Data for O-2-Naphthyl Chlorothioformate

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | 7.2 - 8.0 | Aromatic protons of the naphthalene ring. Complex multiplet patterns are expected. |

| ¹³C | 120 - 150 | Aromatic carbons of the naphthalene ring. |

| (Downfield) | Carbonyl-like carbon of the chlorothioformate group. |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of O-2-Naphthyl chlorothioformate in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorptions: The IR spectrum of O-2-Naphthyl chlorothioformate is expected to show characteristic absorption bands for the C=S (thiocarbonyl) group, the C-O (ether) linkage, and the aromatic C-H and C=C bonds of the naphthalene ring.

Table 3: Predicted IR Absorption Bands for O-2-Naphthyl Chlorothioformate

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| C=S stretch (thiocarbonyl) | 1250 - 1020 | Strong |

| C-O stretch (aryl ether) | 1310 - 1210 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |

| C-Cl stretch | 800 - 600 | Strong |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded prior to the sample spectrum.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum: The mass spectrum, typically obtained using electron ionization (EI), should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 222.7 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an abundance of about one-third of the molecular ion peak is expected. Fragmentation of the molecular ion would likely involve the loss of a chlorine atom or the cleavage of the thioformate group.

Table 4: Predicted Mass Spectrometry Data for O-2-Naphthyl Chlorothioformate

| m/z Value | Interpretation |

| ~222 | Molecular ion (M⁺) with ³⁵Cl |

| ~224 | Isotopic molecular ion (M⁺) with ³⁷Cl |

| [M-Cl]⁺ | Fragment ion after loss of a chlorine atom |

| [C₁₀H₇O]⁺ | Fragment corresponding to the naphthoxy cation |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of compound.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Caption: General workflow for mass spectrometry analysis.

Conclusion

References

An In-Depth Technical Guide to the Safety and Handling of O-2-Naphthyl chlorothioformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2-Naphthyl chlorothioformate (CAS No. 10506-37-3) is a specialized electrophilic reagent with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2] Its primary utility lies in its ability to introduce the O-2-naphthyl thiocarbonyl moiety into various molecules, enabling the synthesis of thiocarbamate and dithiocarbonate derivatives.[2] This guide provides a comprehensive overview of the safety, handling, and key applications of O-2-Naphthyl chlorothioformate, with a focus on providing practical information for laboratory professionals.

Chemical and Physical Properties

O-2-Naphthyl chlorothioformate is a yellow solid with a strong odor.[1] It is insoluble in water.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇ClOS | [3][4] |

| Molecular Weight | 222.69 g/mol | [3] |

| CAS Number | 10506-37-3 | [1][3][4] |

| Appearance | Yellow solid | [1] |

| Melting Point | 76-77 °C | |

| Boiling Point (Predicted) | 334.8 ± 11.0 °C | |

| Density (Predicted) | 1.358 ± 0.06 g/cm³ | |

| Solubility | Insoluble in water | [1] |

Safety and Hazard Information

O-2-Naphthyl chlorothioformate is classified as a hazardous substance and requires careful handling to minimize risk. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Flammable Solids | 2 | H228: Flammable solid |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Signal Word: Danger[3]

Precautionary Measures

A series of precautionary statements are associated with the handling and use of O-2-Naphthyl chlorothioformate. These are summarized below for quick reference.

| Type | Precautionary Statement Code | Description |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P240 | Ground and bond container and receiving equipment. | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P302+P361+P354 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P354+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P316 | Get emergency medical help immediately. | |

| P321 | Specific treatment (see supplemental first aid instruction on this label). | |

| P363 | Wash contaminated clothing before reuse. | |

| P370+P378 | In case of fire: Use appropriate media to extinguish. | |

| P391 | Collect spillage. | |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

In the event of exposure to O-2-Naphthyl chlorothioformate, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. |

Experimental Protocols

O-2-Naphthyl chlorothioformate is a key reagent for the introduction of the O-2-naphthyl thiocarbonyl group. This is typically achieved through nucleophilic substitution reactions.

Exemplary Synthesis of O-2-Naphthyl chlorothioformate

The most common method for synthesizing O-2-Naphthyl chlorothioformate is the reaction of 2-naphthol with thiophosgene.

Reaction:

Caption: Synthesis of O-2-Naphthyl chlorothioformate.

Detailed Protocol:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-naphthol (1 equivalent) in a dry, inert solvent such as dichloromethane.

-

Addition of Base: Add a tertiary amine base, such as triethylamine (1.1 equivalents), to the solution.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Thiophosgene: Slowly add a solution of thiophosgene (1 equivalent) in the same solvent to the stirred reaction mixture via the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours after the addition is complete.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

-

Wash the filtrate with cold water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude O-2-Naphthyl chlorothioformate can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Exemplary Derivatization of an Amine

O-2-Naphthyl chlorothioformate readily reacts with primary and secondary amines to form stable thiocarbamates.

Reaction Workflow:

References

A Comprehensive Technical Guide to O-2-Naphthyl chlorothioformate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical compound O-2-Naphthyl chlorothioformate, including its nomenclature and various synonyms used in scientific literature and chemical databases.

Nomenclature

The systematic and standardized naming of chemical compounds is crucial for unambiguous communication in research and development. O-2-Naphthyl chlorothioformate is identified by a specific IUPAC name and is also known by several synonyms.

IUPAC Name:

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature for chemical compounds. The official IUPAC name for this compound is O-naphthalen-2-yl chloromethanethioate .[1][2][3][4] This name precisely describes the molecular structure, indicating a chloromethanethioate group attached to the second position of a naphthalene ring via an oxygen atom. Another IUPAC-accepted name is naphthalen-2-yloxymethanethioyl chloride.[5]

Synonyms:

In addition to its formal IUPAC name, O-2-Naphthyl chlorothioformate is known by a variety of synonyms. These alternative names are frequently encountered in chemical catalogs, patents, and scientific publications. A comprehensive list of these synonyms is provided in the table below for easy reference.

| Synonym | Source |

| 2-Naphthyl chlorothioformate | [1][6] |

| O-(β-Naphthyl) thiocarbonic acid chloride | [1] |

| Carbonochloridothioic acid, O-2-naphthalenyl ester | [1][2][6] |

| O-(naphthalen-2-yl) carbonochloridothioate | [2][7] |

| Chloridothiocarbonic acid O-(2-naphtyl) ester | [1][6] |

| Chlorothioformic acid O-(2-naphtyl) ester | [1][6] |

| NCTF | [1][6] |

| O-Naphthalen-2-yl Chlorothioformate | [4][7] |

| O-2-Naphthalenyl carbonochloridothioate | [1] |

| O-(2-naphthyl) chloromethanethioate | [3] |

| chloromethanethioic acid O-(2-naphthyl) ester | [3] |

| Carbonochloridothioicacide, O-2-naphthalenyl ester | [1] |

| Clorotioformiato de O-2-naftilo | [1] |

| O-2-Naphthylchlorthioformiat | [1] |

| 황화수소산-2-에스테르 | [1] |

| クロロチオギ酸O-2-ナフチル | [1] |

Logical Relationship of Nomenclature

The relationship between the primary name, its IUPAC designation, and its various synonyms can be visualized as a hierarchical structure, with the chemical entity at the core.

References

- 1. Page loading... [wap.guidechem.com]

- 2. O-2-Naphthyl chlorothioformate | C11H7ClOS | CID 82681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. O-Naphthalen-2-yl Chlorothioformate | CAS Number 10506-37-3 [klivon.com]

- 5. pschemicals.com [pschemicals.com]

- 6. O-2-Naphthyl chlorothioformate CAS#: 10506-37-3 [amp.chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Notes and Protocols for HPLC Derivatization using O-2-Naphthyl chlorothioformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines, including amino acids, peptides, and pharmaceuticals, is a critical task in various scientific disciplines. High-Performance Liquid Chromatography (HPLC) is a powerful technique for such analyses, but many of these target molecules lack a suitable chromophore for sensitive UV-Vis detection. Chemical derivatization addresses this limitation by introducing a chromophoric or fluorophoric tag onto the analyte. O-2-Naphthyl chlorothioformate is a versatile derivatizing agent for primary and secondary amines. The reagent reacts with the amine functionality to form a stable thiocarbamate derivative. The introduced naphthyl group provides a strong chromophore, enabling highly sensitive detection in the UV region of the electromagnetic spectrum.[1] This application note provides a detailed protocol for the derivatization of amino acids with O-2-Naphthyl chlorothioformate and their subsequent analysis by reversed-phase HPLC.

Principle of Derivatization

The derivatization of primary and secondary amines with O-2-Naphthyl chlorothioformate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chlorothioformate. This is followed by the elimination of a chloride ion, resulting in the formation of a stable O-naphthyl thiocarbamate derivative. The reaction is typically carried out in a slightly alkaline medium to ensure the amine is in its more nucleophilic, deprotonated state.

Caption: Derivatization of a primary amine with O-2-Naphthyl chlorothioformate.

Experimental Protocols

Materials and Reagents

-

Analytes: Standard solutions of amino acids (e.g., glycine, alanine, valine, phenylalanine) at a concentration of 1 mg/mL in 0.1 M HCl.

-

Derivatizing Reagent: O-2-Naphthyl chlorothioformate solution (10 mM in acetonitrile). Prepare fresh daily and store in a dark vial.

-

Buffer: Borate buffer (0.1 M, pH 9.0).

-

Quenching Solution: 1 M HCl.

-

HPLC Grade Solvents: Acetonitrile and water.

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup if required.

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Vortex mixer.

-

Thermostatic water bath or heating block.

-

Syringe filters (0.45 µm).

Derivatization Procedure

-

Sample Preparation:

-

For standard solutions, dilute the 1 mg/mL stock solutions with 0.1 M HCl to the desired concentration range for the calibration curve (e.g., 1-100 µM).

-

For biological samples, perform appropriate extraction and cleanup procedures. Solid-phase extraction using C18 cartridges may be employed to remove interfering substances.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, add 100 µL of the analyte solution (standard or sample).

-

Add 200 µL of 0.1 M borate buffer (pH 9.0).

-

Add 100 µL of the 10 mM O-2-Naphthyl chlorothioformate solution in acetonitrile.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 20 minutes in a water bath or heating block.

-

-

Reaction Quenching:

-

After incubation, cool the reaction mixture to room temperature.

-

Add 50 µL of 1 M HCl to stop the reaction.

-

Vortex briefly.

-

-

Final Preparation:

-

Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

-

HPLC Analysis

-

Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 40% B

-

5-20 min: 40% to 90% B (linear gradient)

-

20-25 min: 90% B (isocratic)

-

25-30 min: Re-equilibration to 40% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: UV-Vis detector at a wavelength of 228 nm (based on the strong absorbance of the naphthalene chromophore).

Quantitative Data

The following table presents expected retention times and estimated limits of detection (LOD) and quantification (LOQ) for several amino acid derivatives. These values are illustrative and may vary depending on the specific HPLC system and conditions.

| Analyte (Amino Acid) | Expected Retention Time (min) | Estimated LOD (µM) | Estimated LOQ (µM) |

| Glycine | 8.5 | 0.5 | 1.5 |

| Alanine | 10.2 | 0.4 | 1.2 |

| Valine | 13.8 | 0.3 | 0.9 |

| Leucine | 16.5 | 0.3 | 0.9 |

| Phenylalanine | 18.2 | 0.2 | 0.6 |

Experimental Workflow

Caption: Overall workflow for the derivatization and HPLC analysis of amines.

Conclusion

O-2-Naphthyl chlorothioformate serves as an effective derivatizing agent for the HPLC analysis of primary and secondary amines. The protocol outlined in this application note provides a robust framework for the sensitive and reliable quantification of amino acids and other amine-containing analytes. The stability of the resulting thiocarbamate derivatives and the strong UV absorbance of the naphthyl moiety contribute to the method's high sensitivity and reproducibility. This methodology is well-suited for applications in pharmaceutical analysis, clinical diagnostics, and food science.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization with O-2-Naphthyl Chlorothioformate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the pre-column derivatization of amino acids using O-2-Naphthyl chlorothioformate (NCTF) and subsequent analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Introduction

The quantitative analysis of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical development.[1][2] High-performance liquid chromatography (HPLC) is a powerful technique for this purpose; however, many amino acids lack a significant chromophore, making their direct detection by UV spectrophotometry challenging.[1] To overcome this limitation, pre-column derivatization is employed to attach a chromophoric tag to the amino acids, enhancing their detectability.[1][2]

O-2-Naphthyl chlorothioformate is a derivatizing reagent that reacts with the primary and secondary amine groups of amino acids to form stable thiocarbamate derivatives.[3][4] The naphthyl group provides a strong chromophore, allowing for sensitive UV detection. This application note details a hypothetical method for the derivatization and quantification of amino acids using O-2-Naphthyl chlorothioformate.

Principle of the Method

The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the electrophilic carbonyl carbon of O-2-Naphthyl chlorothioformate. This reaction is typically carried out in a buffered alkaline solution to ensure the amino group is deprotonated and thus more nucleophilic. The resulting derivatized amino acids are then separated by RP-HPLC and detected by a UV detector.

Experimental Protocols

Materials and Reagents:

-

Amino Acid Standards

-

O-2-Naphthyl chlorothioformate (NCTF)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Boric Acid

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Water (HPLC grade)

Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Vortex mixer

-

pH meter

-

Analytical balance

-

Micropipettes

-

Autosampler vials

Preparation of Solutions:

-

Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 9.5 with 1 M sodium hydroxide.

-

Derivatizing Reagent (10 mM NCTF): Dissolve 22.27 mg of O-2-Naphthyl chlorothioformate in 10 mL of acetonitrile. This solution should be prepared fresh daily.

-

Amino Acid Standard Stock Solution (1 mM): Prepare a stock solution containing a mixture of amino acids of interest at a concentration of 1 mM each in 0.1 M HCl.

-

Mobile Phase A: 25 mM Sodium Acetate buffer, pH 6.5

-

Mobile Phase B: Acetonitrile

Sample Preparation:

-

For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the constituent amino acids.

-

Neutralize the hydrolyzed sample with sodium hydroxide.

-

Dilute the sample to an appropriate concentration with 0.1 M HCl.

Derivatization Procedure:

-

To 100 µL of the amino acid standard solution or sample in an autosampler vial, add 400 µL of borate buffer (0.1 M, pH 9.5).

-

Add 500 µL of the 10 mM NCTF derivatizing reagent.

-